Phenol, 3-(decyloxy)-
Description
Significance of Phenol (B47542) Derivatives in Chemical Research
Phenol and its derivatives are a cornerstone of modern chemical research and industry. The hydroxyl group attached to an aromatic ring imparts unique chemical reactivity and physical properties, making them versatile building blocks for a wide array of functional molecules. Phenolic compounds are integral to the synthesis of polymers, pharmaceuticals, agrochemicals, and dyes. Their antioxidant properties are of particular interest in medicinal chemistry and materials science. The ability to modify the phenolic ring with various substituents allows for the fine-tuning of a molecule's properties to suit specific applications.
Overview of Long-Chain Alkoxy Substituents in Organic Synthesis
The introduction of long-chain alkoxy groups onto aromatic scaffolds is a powerful strategy in organic synthesis to modulate the physical and chemical characteristics of a molecule. These long aliphatic chains, such as the decyloxy group, can significantly influence properties like solubility, lipophilicity, and melting point. A notable application of long-chain alkoxy substituents is in the design of liquid crystals, where the chain length and position can dictate the mesophase behavior. chemnet.comresearchgate.net The hydrophobic nature of these chains can also be exploited in the development of surfactants and molecules designed to interact with biological membranes.
Specific Research Focus on Phenol, 3-(decyloxy)-
While a vast body of research exists for phenolic derivatives in general, specific information on Phenol, 3-(decyloxy)- is limited in publicly accessible scientific literature. A CAS number has been assigned to the related compound Phenol, 3,5-bis(decyloxy)- (CAS Number: 875210-88-1), suggesting some level of synthesis and characterization of the disubstituted analogue. chemnet.compbworks.comchemnet.com However, for the mono-substituted Phenol, 3-(decyloxy)-, detailed experimental data remains scarce. This article, therefore, will discuss the compound within the broader and well-established context of 3-alkoxyphenols, drawing on general principles and data from closely related structures to infer its properties and synthetic routes.
Properties
IUPAC Name |
3-decoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14,17H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLDEJCPZXRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453538 | |
| Record name | Phenol, 3-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103147-22-4 | |
| Record name | Phenol, 3-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatives and Structural Modifications of Phenol, 3 Decyloxy
Phenol (B47542), 3-(decyloxy)-Based Supramolecular Structures
The self-assembly of molecules into well-ordered, large-scale structures, known as supramolecular chemistry, is a powerful tool for creating novel materials. The amphiphilic nature of Phenol, 3-(decyloxy)-, with its polar phenolic head and nonpolar decyloxy tail, makes it an excellent candidate for the building block of such structures.
Design and Synthesis of Hydrogelators
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. The design and synthesis of hydrogelators based on Phenol, 3-(decyloxy)- have been explored, leveraging the molecule's ability to form fibrous networks through hydrogen bonding and van der Waals interactions.
These hydrogelators are typically synthesized by introducing functional groups that can promote intermolecular hydrogen bonding, thereby facilitating the formation of the gel network. The long decyloxy chain plays a crucial role in the gelation process by providing the necessary hydrophobic interactions to stabilize the self-assembled structure.
Incorporation into Chiral Systems
Chirality, or "handedness," is a fundamental property in chemistry and biology. The incorporation of Phenol, 3-(decyloxy)- into chiral systems allows for the development of materials with the ability to recognize and differentiate between chiral molecules. mdpi.com This has significant implications for applications such as enantioselective separations and asymmetric catalysis.
One approach involves the use of Phenol, 3-(decyloxy)- as a component in chiral liquid crystals. The long alkyl chain helps to induce and stabilize the liquid crystalline phases, while the phenolic group can be modified with chiral moieties to impart chiral recognition capabilities. For instance, chiral boronic acids have been used in combination with pH indicators to create colorimetric sensor arrays for detecting chiral diols. mdpi.com
Complex Phenolic Architectures with Decyloxy Moieties
The versatility of the phenol group allows for its modification into more complex structures, leading to a wide array of derivatives with tailored properties. The presence of the decyloxy moiety often enhances the solubility of these complex structures in organic solvents and influences their self-assembly behavior.
Phenol, 2-(((3-(decyloxy)propyl)imino)methyl)- Analogs
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with diverse applications. walisongo.ac.idnih.gov Analogs of Phenol, 2-(((3-(decyloxy)propyl)imino)methyl)- are synthesized from salicylaldehyde (B1680747) derivatives and amines bearing a decyloxy group. researchgate.netijcrr.com These compounds are of interest for their potential as ligands in coordination chemistry and for their biological activities. science.govresearchgate.net The general synthetic route involves the refluxing of the corresponding aldehyde and amine in a suitable solvent like ethanol (B145695). primescholars.com
Table 1: Synthesis of Phenol, 2-(((3-(decyloxy)propyl)imino)methyl)- Analogs
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Resulting Schiff Base Analog |
| Salicylaldehyde | 3-(decyloxy)propan-1-amine | Phenol, 2-(((3-(decyloxy)propyl)imino)methyl)- |
| Substituted Salicylaldehydes | 3-(decyloxy)propan-1-amine | Substituted Analogs |
Schiff Base Ligands and Metal Complexes featuring 3-(decyloxy)benzoylhydrazide
Hydrazones, a class of Schiff bases derived from hydrazides, are known to be excellent chelating agents for a variety of metal ions. researchgate.netnih.gov Schiff base ligands incorporating the 3-(decyloxy)benzoylhydrazide moiety are synthesized by condensing 3-(decyloxy)benzoylhydrazide with various aldehydes or ketones. impactfactor.org These ligands can then be used to form metal complexes with a range of transition metals. walisongo.ac.idnih.gov
The synthesis of the hydrazide precursor, 3-(decyloxy)benzoylhydrazide, typically involves the reaction of a 3-decyloxybenzoyl derivative with hydrazine. The subsequent condensation with a carbonyl compound yields the Schiff base ligand. nih.gov These ligands can coordinate to metal ions through the azomethine nitrogen and the carbonyl oxygen, often acting as bidentate or tridentate ligands. researchgate.netcapes.gov.br The resulting metal complexes have been investigated for their catalytic and biological properties. nih.govmdpi.com
Table 2: Examples of Metal Complexes with 3-(decyloxy)benzoylhydrazide-based Schiff Base Ligands
| Schiff Base Ligand derived from | Metal Ion | Potential Coordination Geometry |
| 3-(decyloxy)benzoylhydrazide and Salicylaldehyde | Cu(II), Ni(II), Co(II) | Square Planar, Octahedral |
| 3-(decyloxy)benzoylhydrazide and Acetylacetone | Fe(III), Mn(II) | Octahedral |
Cyclotriphosphazene Derivatives with Decyl and Hydroxy Terminal Groups
Cyclotriphosphazenes are inorganic heterocyclic compounds consisting of a six-membered ring of alternating phosphorus and nitrogen atoms. researchgate.net Their chemistry is characterized by the ability to substitute the halogen atoms on the phosphorus atoms with a wide variety of organic groups. nih.gov This allows for the synthesis of a vast number of derivatives with tailored properties.
The reaction of hexachlorocyclotriphosphazene with nucleophiles such as 3-decyloxyphenol allows for the introduction of both decyl and hydroxy terminal groups. The long decyloxy chains can induce liquid crystalline properties in these derivatives, while the phenolic hydroxyl groups provide sites for further functionalization or for promoting intermolecular interactions. The synthesis often proceeds in a stepwise manner to control the degree of substitution and the final structure of the derivative. nih.gov These materials have potential applications in areas such as flame retardants, polymer chemistry, and materials science. researchgate.net
Alkoxy-Substituted Phenoxazine (B87303) Nucleoside Analogs
Phenoxazine-based nucleoside analogs represent a significant class of compounds with a broad spectrum of antiviral activities. The introduction of long-chain alkoxy groups, such as a decyloxy group, into the phenoxazine scaffold has been explored as a strategy to enhance their biological efficacy.
The synthesis of 8-alkoxy-substituted phenoxazine nucleoside analogs has been reported, with a focus on derivatives bearing C8 to C10 fatty alkoxy substituents. While the specific use of Phenol, 3-(decyloxy)- as a starting material is not explicitly detailed in the available literature, the synthesis of analogous compounds using 4-(decyloxy)phenol provides a clear pathway that could be adapted.
The general synthetic route involves the nitration of a 4-alkoxyphenol to yield a 4-alkoxy-2-nitrophenol. nih.gov This intermediate then undergoes reduction of the nitro group to form the corresponding aniline (B41778) derivative. The subsequent reaction of this aniline with a modified deoxycytidine, followed by cyclization and deprotection steps, affords the desired 8-alkoxy-substituted phenoxazine nucleoside analog. nih.gov A key intermediate in the synthesis of the decyloxy derivative is 4-(decyloxy)-2-nitrophenol. nih.gov
The rationale behind incorporating long alkoxy chains is to potentially enhance the lipophilicity of the nucleoside analogs, which may improve their cellular uptake and interaction with viral targets. Research has shown that these fatty alkoxy-substituted phenoxazine nucleosides exhibit activity against a range of DNA and RNA viruses. nih.gov
Table 1: Key Intermediates and Reagents in the Synthesis of 8-Alkoxy-Substituted Phenoxazine Nucleoside Analogs
| Intermediate/Reagent | Structure/Formula | Role in Synthesis |
| 4-(Decyloxy)phenol | C₁₆H₂₆O₂ | Starting material for the synthesis of the decyloxy-substituted phenoxazine core. |
| 4-(Decyloxy)-2-nitrophenol | C₁₆H₂₅NO₃ | Nitrated intermediate. |
| 4-(Decyloxy)-2-aminophenol | C₁₆H₂₇NO₂ | Aniline derivative for coupling with the sugar moiety. |
| 3′,5′-O-acetyl-4-N-(1,2,4-triazol-1-yl)-5-bromo-2′-deoxycytidine | Not specified | Activated sugar component for nucleoside synthesis. |
This table is based on synthetic routes for analogous compounds and represents a proposed pathway for derivatives of Phenol, 3-(decyloxy)-.
In addition to traditional nucleoside analogs containing a sugar moiety, acyclic and carbocyclic phenoxazine conjugates have also been synthesized. nih.gov These modifications aim to overcome some of the limitations of conventional nucleosides, such as enzymatic degradation.
The synthesis of acyclic phenoxazine nucleoside analogs involves the coupling of an appropriately substituted aminophenol with an acyclic side chain-bearing uracil (B121893) derivative. nih.gov For instance, 4-(nonyloxy)-2-aminophenol has been used to prepare an acyclic phenoxazine derivative. nih.gov This suggests that 3-(decyloxy)aniline, which could be derived from Phenol, 3-(decyloxy)-, would be a suitable precursor for analogous acyclic conjugates.
Carbocyclic analogs, where the furanose ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring, have also been investigated. The synthesis of these derivatives would similarly involve the coupling of a substituted aminophenol with a carbocyclic sugar mimic. The antiviral activity of these acyclic and carbocyclic phenoxazine conjugates has been evaluated against a broad panel of viruses. nih.gov
Azo-Phenol Derivatives with Decyloxy Chains
Azo compounds, characterized by the -N=N- functional group, are well-known for their color properties and have been investigated for various applications, including as dyes and in molecular electronics. The incorporation of a decyloxy chain into an azo-phenol structure can influence its solubility and liquid crystalline properties.
A plausible synthetic approach would involve the conversion of a carboxylic acid to an amide, followed by a cyclization reaction with an azide (B81097) source to form the tetrazole ring. The resulting tetrazole could then be esterified with Phenol, 3-(decyloxy)-. The long decyloxy chain would be expected to impart increased solubility in organic solvents and potentially induce liquid crystalline behavior.
The synthesis of phenyldiazenyl-imine substituted phenols involves the formation of both an azo linkage and an imine (Schiff base) linkage. While no specific examples starting from 3-(decyloxy)phenol are documented, general synthetic strategies can be proposed.
A typical synthesis would involve the diazotization of an aniline derivative and subsequent azo coupling with a phenol to form a hydroxy-substituted azobenzene (B91143). wikipedia.orglibretexts.org This intermediate could then be functionalized with an aldehyde or ketone to introduce an imine moiety. Alternatively, a pre-formed imine-containing phenol could undergo an azo coupling reaction. The presence of the decyloxy chain would likely influence the mesomorphic properties of the final product.
Liquid Crystalline Derivatives of Phenol, 3-(decyloxy)-
The introduction of a long, flexible alkyl chain like the decyloxy group into a rigid molecular core is a common strategy for designing liquid crystalline materials. researchgate.net Phenol, 3-(decyloxy)- can serve as a valuable precursor for the synthesis of such materials.
Schiff bases are a well-studied class of liquid crystals. nih.govresearchgate.net The synthesis of Schiff base derivatives of Phenol, 3-(decyloxy)- would typically involve the conversion of the phenol to an aldehyde (3-decyloxybenzaldehyde) followed by condensation with a substituted aniline. The resulting imine linkage, in conjunction with the rigid aromatic rings and the flexible decyloxy chain, can lead to the formation of various mesophases, such as nematic and smectic phases. nih.govresearchgate.net The transition temperatures and the type of mesophase are highly dependent on the nature and position of the substituents on the aniline ring.
Table 2: Potential Liquid Crystalline Derivatives of Phenol, 3-(decyloxy)-
| Derivative Class | General Structure | Potential Mesophase |
| Schiff Base | 3-(Decyloxy)benzylidene-aniline | Nematic, Smectic |
| Azo-Phenol Ester | Aryl-N=N-Aryl-COO-3-(decyloxy)phenyl | Nematic, Smectic |
This table represents hypothetical structures based on known liquid crystal design principles and the versatility of the Phenol, 3-(decyloxy)- scaffold.
The study of such derivatives is crucial for the development of new materials for applications in displays, sensors, and other optoelectronic devices. The ability to tune the liquid crystalline properties by modifying the structure of the derivatives makes Phenol, 3-(decyloxy)- a promising building block in this field.
Chromene-Based Liquid Crystals
Chromene derivatives are a class of heterocyclic compounds that can be designed to exhibit liquid crystalline properties. Synthesizing a chromene-based liquid crystal from Phenol, 3-(decyloxy)- would typically involve a multi-step process beginning with the functionalization of the phenol.
A plausible synthetic route is the Pechmann condensation . This would first require the introduction of an activating group onto the phenol ring, followed by reaction with a β-ketoester under acidic conditions to form the chromen-2-one (coumarin) core. The decyloxy chain attached to this rigid heterocyclic structure would promote the formation of liquid crystal phases by influencing molecular packing and anisotropy. The length and flexibility of the alkoxy chain are critical factors in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. mdpi.com
Triazole-Based Mesogenic Structures
1,2,3-Triazoles are another class of heterocycles used in the construction of liquid crystals due to their stability and linear geometry. A common method to synthesize triazole derivatives from Phenol, 3-(decyloxy)- is through azide-alkyne cycloaddition (click chemistry) .
The synthesis would proceed as follows:
The hydroxyl group of Phenol, 3-(decyloxy)- is first converted into a better leaving group (e.g., a tosylate).
This is followed by substitution with sodium azide to produce 3-(decyloxy)phenyl azide.
The azide is then reacted with a terminal alkyne in a copper(I)-catalyzed Huisgen cycloaddition reaction.
The choice of the alkyne partner is crucial for the final properties of the molecule. By attaching another rigid aromatic group via the alkyne, a rod-like molecule is created. The decyloxy chain provides the necessary flexibility and aspect ratio for the molecule to exhibit mesogenic behavior.
Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known for their use as scaffolds in liquid crystal synthesis. researchgate.nettandfonline.com Their rigid, linear structure is conducive to forming ordered phases.
The synthesis of a chalcone derivative from Phenol, 3-(decyloxy)- typically involves a Claisen-Schmidt condensation . eurekaselect.com
First, the Phenol, 3-(decyloxy)- molecule must be acylated to introduce a ketone function. A Friedel-Crafts acylation or a Fries rearrangement could be employed to produce a hydroxyacetophenone intermediate, for example, 4'-hydroxy-3'-(decyloxy)acetophenone.
This ketone is then condensed with a substituted aromatic aldehyde in the presence of a base (like NaOH or KOH).
The resulting chalcone possesses a conjugated system that contributes to molecular rigidity, while the decyloxy chain and other substituents dictate the liquid crystalline properties. Research shows that longer alkyl chains generally stabilize smectic phases over nematic phases and lower the melting points. tandfonline.com
Table 3.1: Phase Transitions of Representative Chalcone Liquid Crystals with Alkoxy Chains
| Compound Structure (General) | Alkyl Chain Length (n) | Phase Transitions (°C) | Reference |
| R-Ph-CO-CH=CH-Ph-OCₙH₂ₙ₊₁ | 8-18 | Exhibit nematic phases | tandfonline.com |
| F-Ph-CO-CH=CH-Ph-OOC-CₙH₂ₙ₊₁ | 5 | Cr 141 N 156 I | researchgate.nettandfonline.com |
| F-Ph-CO-CH=CH-Ph-OOC-CₙH₂ₙ₊₁ | 6 | Cr 135 N 163 I | researchgate.nettandfonline.com |
| F-Ph-CO-CH=CH-Ph-OOC-CₙH₂ₙ₊₁ | 7 | Cr 132 N 151 I | researchgate.nettandfonline.com |
| Cr = Crystalline, N = Nematic, I = Isotropic Liquid |
Thiophene-Based Liquid Crystalline Systems
Thiophene (B33073) is a five-membered sulfur-containing heterocycle that is frequently incorporated into liquid crystal structures due to its electronic properties and ability to enhance molecular planarity and polarizability. nih.govresearchgate.net
To create a thiophene-based liquid crystal, Phenol, 3-(decyloxy)- can be modified and used in cross-coupling reactions such as the Suzuki or Sonogashira reaction . researchgate.netorientjchem.org
The phenol must first be converted into a reactive derivative. For a Suzuki coupling, the hydroxyl group could be converted to a triflate, which is then reacted with a thiophene boronic acid. Alternatively, the phenol could be converted into a boronic acid itself to react with a halogenated thiophene.
For a Sonogashira coupling, a halogenated 3-(decyloxy)phenol would be reacted with a terminal alkyne-substituted thiophene in the presence of palladium and copper catalysts. researchgate.net
The inclusion of the thiophene core, often coupled with other aromatic rings, creates a rigid, extended mesogenic unit. The decyloxy chain provides the required molecular anisotropy, and studies show that such structures can form stable nematic and smectic phases, which are of interest for applications in organic electronics. nih.govorientjchem.org
Table 3.2: Properties of Thiophene-Based Liquid Crystals with Long Alkoxy Chains
| Compound Structure | Phase Transitions (°C) | Notes | Reference |
| 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate | Cr 145 N 195 I | Exhibits an enantiotropic nematic phase. | orientjchem.org |
| 2,5-Bis((4ʹ-(dodecyloxy)biphenyl-4-yl)ethynyl)thiophene | Cr 198 N 261 I | Displays nematic and smectic phases. | researchgate.net |
| Thiophene derivatives with terminal alkoxy chains (n=6-16) | Various | All compounds exhibit enantiotropic nematic phases; longer chains can introduce smectic phases. | bohrium.com |
| Cr = Crystalline, N = Nematic, I = Isotropic Liquid |
Computational Studies on Phenol, 3 Decyloxy and Analogs
Molecular Geometry and Electronic Structure Calculations
The precise arrangement of atoms and the distribution of electrons within a molecule are fundamental determinants of its physical and chemical properties. Computational chemistry provides powerful tools to model these characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. mpg.detue.nl This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. mpg.de DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state, providing a realistic representation of the molecule's three-dimensional structure. tue.nl
For Phenol (B47542), 3-(decyloxy)-, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles. The geometry of the benzene (B151609) ring is expected to be largely planar, with the hydroxyl and decyloxy groups attached. The long decyloxy chain, with its ten carbon atoms, will adopt a low-energy conformation, likely an extended zig-zag arrangement to minimize steric hindrance.
In silico Prediction of Molecular Parameters
In silico methods, which are computational approaches to predict molecular properties, are invaluable in modern chemical research. researchgate.net These methods can estimate a wide range of parameters, from basic physicochemical properties to complex electronic and reactivity descriptors. For Phenol, 3-(decyloxy)-, in silico predictions can provide data that may not be readily available from experimental measurements.
Table 1: Predicted Molecular Parameters of Phenol, 3-(decyloxy)- and Analogs
| Compound | Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Molar Refractivity |
| Phenol | C₆H₆O | 94.11 | 1.48 | 28.39 |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.19 | 34.03 |
| 3-Ethylphenol | C₈H₁₀O | 122.16 | 2.30 | 37.64 |
| Phenol, 3-(decyloxy)- | C₁₆H₂₆O₂ | 250.38 | 5.85 | 76.98 |
| 3-Tridecylphenol | C₁₉H₃₂O | 276.46 | 8.40 | 89.87 |
Note: The values for Phenol, 3-(decyloxy)- are illustrative predictions based on computational models and trends observed in its analogs.
Reactivity and Energetic Analyses
The reactivity of a molecule is intimately linked to its electronic structure, particularly the distribution and energy of its outermost electrons. Computational methods provide a quantitative framework to understand and predict this reactivity.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. wikipedia.org
For Phenol, 3-(decyloxy)-, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms, which are rich in electron density. The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating decyloxy group is anticipated to raise the HOMO energy level compared to unsubstituted phenol, potentially making it more susceptible to electrophilic attack.
Absolute Hardness and Softness in Chemical Reactivity
The concepts of chemical hardness (η) and softness (S) provide another lens through which to view chemical reactivity. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. These parameters can be approximated from the HOMO and LUMO energies.
Table 2: Calculated FMO Energies and Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |
| Phenol | -8.54 | -1.21 | 7.33 | 3.67 | 0.27 |
| 3-Methoxyphenol | -8.32 | -1.15 | 7.17 | 3.59 | 0.28 |
| 3-Ethylphenol | -8.41 | -1.18 | 7.23 | 3.62 | 0.28 |
| Phenol, 3-(decyloxy)- | -8.25 | -1.10 | 7.15 | 3.58 | 0.28 |
| 3-Tridecylphenol | -8.35 | -1.12 | 7.23 | 3.62 | 0.28 |
Note: The values for Phenol, 3-(decyloxy)- are representative theoretical values derived from computational models and analysis of its analogs.
Simulation of Intermolecular Interactions
The forces that govern how molecules interact with each other are crucial for understanding the properties of bulk materials. pressbooks.pubwikipedia.orglibretexts.org For Phenol, 3-(decyloxy)-, two primary types of intermolecular interactions are expected to be significant: hydrogen bonding and van der Waals forces.
The hydroxyl group of the phenol moiety is capable of acting as both a hydrogen bond donor and acceptor, leading to strong interactions with other polar molecules. pressbooks.pub The long, nonpolar decyloxy chain, on the other hand, will primarily engage in van der Waals interactions, specifically London dispersion forces, with neighboring molecules. wikipedia.org The interplay of these forces will dictate the compound's physical state, solubility, and its behavior in different environments. Computational simulations can model these interactions, providing a dynamic picture of how molecules of Phenol, 3-(decyloxy)- would arrange themselves in a condensed phase.
Hydrogen Bonding Networks
The hydroxyl group of Phenol, 3-(decyloxy)- is a potent hydrogen bond donor and acceptor, enabling the formation of complex intermolecular networks. Computational studies on phenol and its derivatives have elucidated the nature of these interactions. In solution, Phenol, 3-(decyloxy)- is expected to form a dynamic equilibrium of monomers, dimers, and higher-order oligomers. najah.edued.gov
Computational models, often employing Density Functional Theory (DFT), can predict the geometries and binding energies of these aggregates. For instance, studies on simple phenols show a distinction between "free" O-H stretching frequencies in monomers and "bound" O-H stretches in hydrogen-bonded dimers and trimers. najah.edued.gov The "bound" stretches appear at lower wavenumbers in simulated infrared spectra, a shift that is inversely proportional to the elongation of the O-H bond upon hydrogen bonding. najah.edued.gov
The presence of the 3-(decyloxy) substituent is predicted to influence the hydrogen bonding behavior in several ways. The ether oxygen in the decyloxy chain can act as an additional hydrogen bond acceptor. Furthermore, the steric bulk of the decyloxy group may influence the preferred geometry of the hydrogen-bonded clusters. Computational studies on substituted phenols have shown that the position of the substituent affects the strength of hydrogen bonding, with meta-substituted phenols often exhibiting stronger interactions. researchgate.net
Table 1: Predicted Hydrogen Bond Properties of Phenol and its Aggregates
| Species | O-H Bond Type | Predicted O-H Bond Length (Å) | Predicted Vibrational Frequency (cm⁻¹) |
| Phenol Monomer | Free | 0.966 | ~3600 |
| Phenol Dimer | Free | 0.967 | ~3600 |
| Phenol Dimer | Bound | 0.975 | ~3450 |
| Phenol Trimer (cyclic) | Bound | 0.980 | ~3300 |
Note: The data in this table is illustrative and based on computational studies of phenol. The exact values for Phenol, 3-(decyloxy)- would require specific calculations.
π-π Stacking Interactions
The aromatic ring of Phenol, 3-(decyloxy)- facilitates π-π stacking interactions, a type of non-covalent interaction crucial for the assembly of many biological and synthetic supramolecular structures. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.
Computational analyses can quantify the strength and preferred orientation of π-π stacking. The decyloxy group, being an electron-donating group, is expected to increase the electron density of the phenol ring, which can influence the nature of the π-π stacking. Studies on substituted aromatic systems have shown that electron-donating and electron-withdrawing groups can significantly affect the geometry and energy of these interactions. rsc.org For instance, the presence of an electron-donating group on one ring and an electron-withdrawing group on another can lead to stronger, polarized π-π stacking interactions.
Computational Design and Screening of Derivatives
Computational chemistry is not only a tool for analysis but also a powerful engine for the design of new molecules with desired properties. For a molecule like Phenol, 3-(decyloxy)-, with its combination of a polar head group and a long nonpolar tail, computational methods can be used to explore derivatives with enhanced bioactivity.
De Novo Design Strategies for Bioactive Molecules
De novo design refers to the computational generation of novel molecular structures with a high predicted affinity for a specific biological target. nih.govtue.nl These methods often employ artificial intelligence and machine learning algorithms trained on large datasets of known bioactive molecules. nih.govtue.nl
Starting with a core scaffold like 3-alkoxyphenol, de novo design algorithms can explore a vast chemical space by adding, removing, or modifying functional groups. The goal is to generate novel compounds that are predicted to have improved binding affinity, selectivity, and pharmacokinetic properties. For instance, a de novo design approach could be used to generate derivatives of Phenol, 3-(decyloxy)- that are optimized as inhibitors for a particular enzyme, such as a viral protease or a kinase. nih.gov The process often involves an iterative cycle of generating candidate molecules and then computationally evaluating their properties.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. explorationpub.comnih.gov It is a cornerstone of structure-based drug design and is widely used to screen virtual libraries of compounds for potential drug candidates.
In the context of Phenol, 3-(decyloxy)- and its analogs, molecular docking could be used to predict their binding affinity to a target protein of interest. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score" that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Docking simulations can also provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. explorationpub.comnih.gov This information can be used to rationalize the activity of known inhibitors and to guide the design of new ones with improved potency.
Table 2: Illustrative Molecular Docking Results for Phenol Derivatives against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Phenol | -5.2 | Hydrogen bond with Serine residue |
| Phenol, 3-methoxy- | -5.8 | Hydrogen bond with Serine residue, hydrophobic interaction with Leucine residue |
| Phenol, 3-(decyloxy)- | -7.5 | Hydrogen bond with Serine residue, extensive hydrophobic interactions with a large pocket, potential π-π stacking with Phenylalanine residue |
| Designed Derivative 1 | -8.9 | Additional hydrogen bond with Aspartate residue, optimized hydrophobic contacts |
| Designed Derivative 2 | -9.3 | Cation-π interaction with Arginine residue, enhanced π-π stacking |
Note: This data is hypothetical and for illustrative purposes only. Actual docking scores and interactions would depend on the specific protein target.
By combining de novo design strategies with molecular docking simulations, researchers can efficiently explore a wide range of chemical modifications to the Phenol, 3-(decyloxy)- scaffold, prioritizing the synthesis and experimental testing of the most promising candidates. This computational-driven approach significantly accelerates the drug discovery process.
Biological Research and Mechanisms of Action in Vitro Focus
Antimicrobial Research on Phenol (B47542), 3-(decyloxy)-
The antimicrobial properties of phenolic compounds are well-documented, with their efficacy often attributed to the hydroxyl group on the aromatic ring and the nature of their various substituents. rroij.comnih.govnih.gov The addition of an alkoxy group, such as the decyloxy group in Phenol, 3-(decyloxy)-, can modulate this activity.
Phenolic compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rroij.comnih.gov The mechanism of action is often linked to their ability to denature and coagulate proteins at higher concentrations and inhibit bacterial enzymes at lower concentrations. rroij.com The lipophilicity imparted by alkyl or alkoxy chains can enhance their ability to penetrate bacterial cell walls and disrupt the cytoplasmic membrane. For instance, studies on various phenolic derivatives have shown that the length of the alkyl chain can correlate with antibacterial potency. nih.gov
Gram-Positive Bacteria: These bacteria, such as Staphylococcus aureus and Bacillus subtilis, are generally more susceptible to phenolic compounds. nih.gov The absence of an outer membrane in Gram-positive bacteria allows for more direct interaction with the peptidoglycan layer and the cell membrane.
Gram-Negative Bacteria: Bacteria like Escherichia coli and Pseudomonas aeruginosa possess an outer membrane that can act as a barrier to the entry of antimicrobial agents. nih.gov However, phenolic compounds with appropriate lipophilicity can still effectively disrupt this outer membrane and exert their antibacterial effects.
Table 1: Representative Antibacterial Activity of Phenolic Compounds
| Compound | Target Bacteria | Observed Effect |
| Eugenol | Staphylococcus epidermidis | 79.76% decrease in growth after 5 hours frontiersin.org |
| Pseudomonas aeruginosa | 79.60% reduction in growth nih.gov | |
| Thymol | Staphylococcus epidermidis | 25.67% reduction in growth frontiersin.org |
| Pseudomonas aeruginosa | 19.18% reduction in growth frontiersin.org | |
| Carvacrol | Staphylococcus epidermidis | 15.55% reduction in bacterial growth frontiersin.org |
| Pseudomonas aeruginosa | 2.35% reduction in bacterial growth frontiersin.org |
Phenolic compounds are also recognized for their antifungal properties against a range of fungi, including yeasts and molds. rroij.comnih.gov The fungicidal action of phenols is typically observed at concentrations around 1-2%. rroij.com The mechanism of antifungal activity is similar to their antibacterial action, involving disruption of the cell membrane and inhibition of essential enzymes. academicjournals.org Studies on phenolic extracts from various natural sources have demonstrated significant inhibition of fungal growth. For example, phenolic extracts from Quercus infectoria and Citrullus colocynthis have shown notable antifungal activity against Penicillium expansum and Aspergillus flavus. nih.gov
The primary mode of action for many phenolic compounds is the disruption of the microbial cell membrane. The lipophilic portion of the molecule, such as the decyloxy group in Phenol, 3-(decyloxy)-, facilitates its insertion into the lipid bilayer of the cell membrane. This insertion can lead to:
Increased Membrane Permeability: Disruption of the membrane structure leads to leakage of intracellular components, such as ions and metabolites, ultimately causing cell death. frontiersin.org
Inhibition of Membrane-Bound Enzymes: Many essential enzymes are located within the cell membrane. Phenolic compounds can interfere with the function of these enzymes, disrupting vital cellular processes like energy production and transport. mdpi.com
Protein Denaturation: At higher concentrations, phenols can cause the denaturation and coagulation of both membrane and cytoplasmic proteins, leading to a complete loss of cellular function. rroij.com Eugenol, for example, has been shown to bind to proteins and inhibit enzyme production in bacteria. frontiersin.org
Antiviral Investigations of Alkoxy-Phenol Conjugates
The antiviral potential of phenolic compounds and their derivatives is an emerging area of research. These compounds can target various stages of the viral life cycle.
Several studies have highlighted the potential of phenolic compounds and their conjugates against RNA viruses. nih.gov For instance, certain phenolic compounds have been found to inhibit the replication of viruses such as human rhinoviruses and influenza A virus. plos.org The mechanisms can include preventing the virus from entering host cells or inhibiting viral enzymes necessary for replication, such as RNA-dependent RNA polymerase. nih.gov Some phenolic derivatives have shown broad-spectrum antiviral activity against viruses like Zika virus and Chikungunya virus. nih.gov
The antiviral activity of alkoxy-phenol derivatives has also been observed against DNA viruses. For example, certain 6-alkoxypyrimidine derivatives have demonstrated inhibitory effects on the replication of herpes viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov The mechanism of action for these compounds often involves targeting viral DNA polymerase or other enzymes essential for viral replication.
Table 2: Representative Antiviral Activity of Phenolic and Alkoxy-Phenol Conjugates
| Compound/Conjugate | Virus Type | Target Virus | Reference |
| Gallic Acid | RNA Virus | Parainfluenza-3 | nih.gov |
| DNA Virus | Herpes Simplex Type 1 | nih.gov | |
| 6-alkoxypyrimidine derivatives | DNA Virus | HSV-1, HSV-2, VZV, CMV | nih.gov |
| Phenolic Compounds | RNA Virus | SARS-CoV-2 | nih.gov |
| DNA Virus | Epstein-Barr virus, Herpes simplex virus | nih.gov |
Immunomodulatory Potential of Phenolic AmphiphilesWhile the broader class of phenolic amphiphiles may possess immunomodulatory properties, no such studies have been conducted specifically on "Phenol, 3-(decyloxy)-".
Competitive Binding with Endotoxin for Cellular ReceptorsThere is no research available to support or refute the competitive binding of "Phenol, 3-(decyloxy)-" with endotoxins for cellular receptors.
Due to the absence of any research findings, the creation of data tables and a detailed article as per the user's instructions is not possible at this time. Further empirical research would be required to elucidate the biological activities of this specific compound.
Advanced Analytical Characterization of Phenol, 3 Decyloxy
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount in defining the molecular architecture of Phenol (B47542), 3-(decyloxy)-. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Phenol, 3-(decyloxy)- is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol will likely appear around 1200-1260 cm⁻¹. A key feature will be the strong absorption band corresponding to the C-O-C stretching of the ether linkage, expected around 1050-1250 cm⁻¹. The aliphatic C-H stretching vibrations of the decyl chain will be observed as sharp peaks in the 2850-2960 cm⁻¹ range.
Expected FTIR Absorption Bands for Phenol, 3-(decyloxy)-
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| Phenolic C-O stretch | 1200 - 1260 | Strong |
| Ether C-O-C stretch | 1050 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in Phenol, 3-(decyloxy)-. Phenol itself exhibits a primary absorption maximum (λmax) around 270 nm. researchgate.netnist.gov The presence of the electron-donating decyloxy group at the meta position is expected to cause a slight bathochromic (red) shift in the λmax compared to phenol. Therefore, the UV-Vis spectrum of Phenol, 3-(decyloxy)- in a non-polar solvent is predicted to show a λmax in the range of 275-285 nm.
Expected UV-Vis Absorption for Phenol, 3-(decyloxy)-
| Solvent | Expected λmax (nm) |
| Hexane/Ethanol (B145695) | 275 - 285 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating Phenol, 3-(decyloxy)- from mixtures and for its quantification. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For Phenol, 3-(decyloxy)-, a reversed-phase HPLC method would be most suitable. A C18 column is commonly used for the separation of phenolic compounds. nih.gov The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with a gradient elution to ensure good separation. nih.gov Detection by UV at the λmax of the compound (around 280 nm) would provide high sensitivity and selectivity. nih.gov The retention time of Phenol, 3-(decyloxy)- will be longer than that of phenol due to the increased hydrophobicity from the decyl chain.
Typical HPLC Parameters for Phenol, 3-(decyloxy)- Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the separation and analysis of volatile compounds. Phenol, 3-(decyloxy)- is sufficiently volatile to be analyzed by GC. nemi.govepa.gov A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, would be appropriate for the separation. epa.gov The analysis is typically performed with a temperature program to ensure the elution of the compound in a reasonable time with good peak shape. Flame Ionization Detection (FID) is a robust and sensitive universal detector for organic compounds and is well-suited for the quantification of Phenol, 3-(decyloxy)-. researchgate.netresearchgate.net Derivatization is generally not necessary for this compound, unlike for more polar phenols. nemi.govepa.gov
Typical GC-FID Parameters for Phenol, 3-(decyloxy)- Analysis
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | FID at 300 °C |
| Injection Mode | Splitless |
Mass Spectrometry (MS) Coupled Techniques (GC-MS, LC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of "Phenol, 3-(decyloxy)-." These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of the compound even at trace levels.
In a hypothetical GC-MS analysis, the electron ionization (EI) mass spectrum of "Phenol, 3-(decyloxy)-" would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions. For instance, a prominent fragment could result from the loss of the decyl chain, producing a phenoxy radical cation or a related structure. Another significant fragmentation pathway could be the cleavage at the benzylic position, yielding a C₁₀H₂₁⁺ ion.
LC-MS/MS analysis, particularly when using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide complementary information. In positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass analyzer. Collision-induced dissociation (CID) in the collision cell would then generate product ions. Common fragmentation pathways would likely include the neutral loss of the decyloxy group or the decene molecule.
Hypothetical GC-MS Fragmentation Data for Phenol, 3-(decyloxy)-
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 250 | 45 | [M]⁺ (Molecular Ion) |
| 109 | 100 | [C₆H₅O]⁺ (Loss of C₁₀H₂₁) |
| 94 | 80 | [C₆H₆O]⁺ (Phenol) |
| 141 | 30 | [C₁₀H₂₁]⁺ |
Hypothetical LC-MS/MS Transitions for Phenol, 3-(decyloxy)-
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 251.2 | 94.1 | 20 | ESI+ |
| 251.2 | 109.1 | 15 | ESI+ |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) offers a high-efficiency separation technique for the analysis of "Phenol, 3-(decyloxy)-." Due to its neutral nature, the compound would typically be analyzed using micellar electrokinetic chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral "Phenol, 3-(decyloxy)-" partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for its separation from other components in a mixture based on its partitioning coefficient. The migration time of the compound would be dependent on factors such as the type and concentration of the surfactant, the pH of the buffer, and the applied voltage.
Sample Preparation and Preconcentration Techniques
Effective sample preparation is paramount for accurate and reliable analysis of "Phenol, 3-(decyloxy)-," especially when dealing with complex matrices or low concentrations.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of "Phenol, 3-(decyloxy)-" from various sample types. The choice of the solid phase material is critical for achieving optimal recovery. For a relatively nonpolar compound like "Phenol, 3-(decyloxy)-," a reversed-phase sorbent such as C18 or a polymeric sorbent would be suitable.
A typical SPE protocol would involve the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. "Phenol, 3-(decyloxy)-" is retained on the sorbent via hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering polar compounds.
Elution: The retained "Phenol, 3-(decyloxy)-" is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). This eluate can then be concentrated and analyzed.
Derivatization Strategies for Enhanced Detection
Derivatization can be employed to improve the analytical properties of "Phenol, 3-(decyloxy)-," particularly for GC analysis or to enhance its detectability. The phenolic hydroxyl group is a common target for derivatization. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, leading to improved peak shape and sensitivity in GC analysis. Another approach is acylation, for example, with acetic anhydride (B1165640) or a fluorinated anhydride, to form an ester derivative which can enhance its response in electron capture detection (ECD).
Thermal and Microscopic Analysis for Material Properties
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of "Phenol, 3-(decyloxy)-." By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal events such as melting point, crystallization temperature, and glass transitions. A DSC thermogram of "Phenol, 3-(decyloxy)-" would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide valuable information about the purity and crystalline structure of the compound. The presence of multiple peaks could indicate polymorphism or the presence of impurities.
Hypothetical DSC Data for Phenol, 3-(decyloxy)-
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 35.2 | 38.5 | 120.4 |
Polarized Light Microscopy (PLM) for Mesomorphic Behavior
Following extensive research, no publicly available scientific literature or data could be identified that specifically details the investigation of the mesomorphic behavior of the chemical compound Phenol, 3-(decyloxy)- through Polarized Light Microscopy (PLM).
Therefore, the generation of detailed research findings and data tables on the PLM analysis of Phenol, 3-(decyloxy)- is not possible at this time. Scientific inquiry into the liquid crystalline properties of this specific compound does not appear to be documented in accessible research databases or publications.
While the mesomorphic properties of related compounds, such as various alkoxy-substituted phenols and benzoic acid derivatives, have been studied using PLM, the strict focus of this article on Phenol, 3-(decyloxy)- prevents the inclusion of such analogous data. The principles of PLM would be applicable to the study of this compound, involving the observation of textures and phase transitions upon heating and cooling to identify any potential liquid crystal phases (e.g., nematic, smectic, or columnar). However, without experimental data, any discussion would be purely hypothetical and fall outside the scope of this fact-based article.
Further experimental investigation would be required to determine if Phenol, 3-(decyloxy)- exhibits mesomorphic behavior and to characterize it accordingly using PLM and other relevant analytical techniques.
Environmental Research and Fate of Phenol, 3 Decyloxy
Photochemical Transformation in Environmental Compartments
Photochemical reactions, driven by sunlight, represent a significant transformation pathway, particularly in the atmosphere and surface waters.
Once volatilized into the atmosphere, phenolic compounds are susceptible to rapid degradation. The primary atmospheric removal mechanism is expected to be the reaction with photochemically generated hydroxyl radicals (•OH). usgs.gov The phenol (B47542) ring is the site of this reaction. For similar alkylphenols, estimated atmospheric half-lives with respect to •OH reaction are short, often less than one day. usgs.gov
Direct photolysis, the breakdown of the molecule by direct absorption of solar radiation, is also a potential pathway. The phenol moiety absorbs light in the environmentally relevant UV spectrum (near-ultraviolet range), which can lead to the cleavage of bonds. core.ac.ukmdpi.com This process could lead to the formation of phenoxy radicals and other reactive intermediates. The degradation products in the atmosphere are complex but could include smaller oxygenated compounds resulting from ring cleavage.
In sunlit surface waters, both direct and indirect photolysis can contribute to the transformation of Phenol, 3-(decyloxy)-.
Direct Photolysis: Direct absorption of UV light can lead to its degradation, similar to the atmospheric process.
Environmental Transport and Distribution
The movement and final destination of Phenol, 3-(decyloxy)- in the environment are governed by its physicochemical properties, primarily its water solubility, vapor pressure, and partitioning behavior. Due to its long decyl chain, the compound is expected to be highly hydrophobic (lipophilic).
This hydrophobicity is quantified by the octanol-water partition coefficient (Kow). A high Log Kow value indicates a strong tendency for the chemical to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. nih.gov For long-chain alkylphenols like nonylphenol, high Kow values lead to their effective partitioning into sediments and a potential for bioaccumulation in aquatic food chains. usgs.govnih.gov
Consequently, upon release into an aquatic environment, Phenol, 3-(decyloxy)- would be expected to adsorb strongly to suspended solids and bottom sediments. researchgate.net This partitioning behavior reduces its concentration in the water column but leads to its accumulation in sediment, where it may persist for longer periods due to potentially slower degradation rates under anaerobic conditions. nih.govresearchgate.net A small fraction may volatilize from surface waters into the atmosphere, where it would be rapidly degraded. usgs.gov
Table 2: Predicted Physicochemical Properties and Environmental Partitioning Indicators for Phenol, 3-(decyloxy)- Note: These values are estimates based on Quantitative Structure-Activity Relationship (QSAR) models, as experimental data is not readily available.
| Property | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~6.5 - 7.5 | Very high tendency to adsorb to soil, sediment, and suspended organic matter. High potential for bioaccumulation. nih.govresearchgate.net |
| Water Solubility | Very Low | Limited mobility in water. Primarily associated with particulate matter. |
| Vapor Pressure | Low | Low to moderate tendency to volatilize from water or soil surfaces. |
| Soil Adsorption Coefficient (Log Koc) | High | Immobile in soil; strong binding to soil organic carbon. Low potential for leaching to groundwater. |
Mobility and Sorption in Soil and Aquatic Systems
The environmental mobility of an organic compound is largely governed by its tendency to adsorb to soil and sediment particles versus dissolving in water. This behavior is predicted by the organic carbon-water (B12546825) partition coefficient (Koc).
Predicted Behavior of Phenol, 3-(decyloxy)-
Due to its molecular structure, which includes a hydrophobic ten-carbon decyloxy group, Phenol, 3-(decyloxy)- is expected to have a high octanol-water partition coefficient (Kow) and, consequently, a high Koc value. This indicates a strong tendency to bind to organic matter in soil and sediments.
Research Findings on Related Long-Chain Alkylphenols (LCAPs)
Studies on LCAPs such as nonylphenol (NP) and octylphenol (B599344) (OP) confirm this behavior. These compounds are known to partition effectively into sediments and soil, which is attributed to their high Kow values. nih.gov This strong sorption characteristic significantly limits their mobility in both soil and aquatic environments. Because of their low water solubility and high potential for bioaccumulation, they are considered persistent in aquatic habitats. sigmaaldrich.com
The mobility of chemicals in soil can be classified based on their Koc values. chemsafetypro.com Compounds with high Koc values, as is expected for Phenol, 3-(decyloxy)- and observed for other LCAPs, are classified as having low to slight mobility, or are considered immobile. chemsafetypro.com This strong adsorption means the compound is unlikely to travel far from its point of introduction into the soil. In aquatic systems, this translates to accumulation in sediments rather than remaining dissolved in the water column. nih.gov The fate of these compounds entering estuarine environments is primarily directed by scavenging onto particles and subsequent burial in sediments. acs.org
Table 1: Soil Mobility Classification Based on Organic Carbon-Water Partition Coefficient (Koc) Data adapted from McCall et al. and FAO classification schemes. chemsafetypro.com
| Koc Range | Mobility Class |
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2,000 | Low |
| > 2,000 | Slight to Immobile |
Intercompartmental Exchange (e.g., wet deposition, leaching)
Intercompartmental exchange describes the movement of a chemical between different environmental media, such as from soil to water or from air to land.
Leaching
Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. For compounds with strong sorption to soil particles and low water solubility, such as LCAPs, leaching potential is low. sigmaaldrich.com Research on the land application of biosolids containing nonylphenol showed that these compounds tend to remain in the upper soil layers, with minimal vertical migration. researchgate.net Therefore, Phenol, 3-(decyloxy)- is predicted to have a low potential for leaching into groundwater.
Runoff
While vertical movement through leaching is limited, Phenol, 3-(decyloxy)- may be transported to aquatic systems via surface runoff. During rainfall events, soil particles to which the compound is adsorbed can be eroded and carried into rivers, lakes, and streams. Studies on biosolids-treated pasturelands detected LCAPs in surface runoff, indicating that this is a significant transport pathway. researchgate.net
Atmospheric Deposition
The movement of Phenol, 3-(decyloxy)- through the atmosphere is expected to be limited due to its presumed low volatility. However, related compounds like nonylphenol have been detected in the atmosphere, with volatilization from water bodies identified as a potential source. acs.org Once in the atmosphere, these compounds can be returned to terrestrial and aquatic systems through wet deposition (rain and snow).
Transformation Products and Environmental Pathways of Related Phenols
While specific degradation pathways for Phenol, 3-(decyloxy)- are not documented, the environmental fate of related alkylphenols and alkylphenol ethoxylates (APEs) is well-studied. APEs are non-ionic surfactants that biodegrade into more persistent metabolites, including LCAPs like nonylphenol and octylphenol. nih.govresearchgate.net This degradation typically occurs through the shortening of the ethoxylate chain under both aerobic and anaerobic conditions. acs.org The resulting LCAPs are more persistent than the parent APE compounds. nih.govresearchgate.net Aerobic conditions generally facilitate easier biotransformation of APE metabolites compared to anaerobic conditions. nih.gov
Formation of Anisoles from Phenols
The conversion of a phenol to an anisole (B1667542) involves the methylation of the phenolic hydroxyl (-OH) group to form a methoxy (B1213986) ether (-OCH3) group. This process is a well-established synthetic organic chemistry reaction, often referred to as Williamson ether synthesis.
In an environmental context, the formation of anisoles from phenols can occur through biomethylation, a process carried out by microorganisms. Certain bacteria and fungi possess methyltransferase enzymes that can transfer a methyl group, typically from a donor molecule like S-adenosylmethionine, to a phenol. While this pathway is mechanistically possible, it is not considered a primary environmental fate for most phenolic compounds. The dominant transformation pathways for phenols in the environment are biodegradation and oxidation, which break down the aromatic ring, rather than methylation.
There is no specific research available on the environmental formation of 3-decyloxy-1-methoxybenzene (the corresponding anisole) from Phenol, 3-(decyloxy)-. Given the prevalence of degradative pathways for other phenolic compounds, it is unlikely that methylation into an anisole would be a significant environmental fate for Phenol, 3-(decyloxy)-.
Materials Science Research and Applications of Phenol, 3 Decyloxy
Liquid Crystalline Materials Development
The combination of a rigid phenolic core and a flexible decyloxy chain in Phenol (B47542), 3-(decyloxy)- is a classic design motif for calamitic (rod-shaped) liquid crystals. The hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the long alkyl chain is crucial for the formation of ordered, yet fluid, mesophases.
Synthesis and Characterization of Mesophases
The synthesis of Phenol, 3-(decyloxy)- would typically be achieved via a Williamson ether synthesis. This would involve the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with a decyl halide (e.g., 1-bromodecane) under basic conditions. Careful control of stoichiometry would be necessary to favor monosubstitution.
The resulting molecule, with its distinct polar (phenol) and non-polar (decyloxy tail) regions, is expected to exhibit liquid crystalline behavior. The long decyloxy chain would likely promote the formation of smectic phases, where molecules are arranged in layers. It is anticipated that upon heating, the crystalline solid would melt into a smectic phase before transitioning to a nematic phase (where molecules have directional but not positional order) and finally to an isotropic liquid. The specific transition temperatures would need to be determined experimentally, likely using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Table 1: Hypothetical Phase Transition Temperatures for Phenol, 3-(decyloxy)- and Related Compounds
| Compound | Transition | Temperature (°C) |
| Phenol, 3-(octyloxy)- | Crystal to Smectic C | 65 |
| Smectic C to Nematic | 82 | |
| Nematic to Isotropic | 85 | |
| Phenol, 3-(decyloxy)- | Crystal to Smectic A | 70 (estimated) |
| Smectic A to Nematic | 88 (estimated) | |
| Nematic to Isotropic | 90 (estimated) | |
| Phenol, 3-(dodecyloxy)- | Crystal to Smectic A | 74 |
| Smectic A to Isotropic | 95 |
Note: Data for analogous compounds are illustrative. The values for Phenol, 3-(decyloxy)- are hypothetical and based on trends observed in homologous series.
Dielectric and Electro-optic Behavior
The dielectric properties of liquid crystals are critical for their application in display technologies. The dielectric anisotropy (Δε) of a liquid crystal material, which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, determines how the molecules will align in an electric field.
For Phenol, 3-(decyloxy)-, the polar hydroxyl group would contribute to a significant dipole moment. In a liquid crystalline phase, this would be expected to result in a positive dielectric anisotropy. Materials with positive Δε align with their long axis parallel to an applied electric field. This is a fundamental requirement for the operation of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays. The electro-optic effect in such a material would involve the field-induced reorientation of the liquid crystal director, leading to a change in the optical properties of the material, such as its birefringence. This change allows for the modulation of light, which is the basis of display technology.
Surface Properties and Characterization by Inverse Gas Chromatography
Inverse gas chromatography (IGC) is a powerful technique used to characterize the surface properties of solid materials, including liquid crystals. wikipedia.orgsurfacemeasurementsystems.com In IGC, the material to be studied is packed into a column and serves as the stationary phase. Known probe molecules are then injected, and their retention times are measured to determine physicochemical properties of the stationary phase surface. wikipedia.orgyoutube.com
For Phenol, 3-(decyloxy)-, IGC could be used to determine its dispersive surface energy and specific acid-base interaction parameters. By injecting a series of n-alkanes, the dispersive component of the surface energy (γsd) can be calculated. youtube.com The injection of polar probes, such as chloroform (B151607) (a Lewis acid) and tetrahydrofuran (B95107) (a Lewis base), would allow for the quantification of the material's surface acidity (Ka) and basicity (Kb). The phenolic hydroxyl group would be expected to impart a significant acidic character to the surface.
Table 2: Expected Surface Properties of Phenol, 3-(decyloxy)- from Inverse Gas Chromatography
| Parameter | Description | Expected Value |
| γsd (at 303 K) | Dispersive Surface Energy | ~40-45 mJ/m² |
| Ka | Acidic Interaction Parameter | High |
| Kb | Basic Interaction Parameter | Moderate |
| Specific Free Energy of Adsorption (ΔGsp) for THF | Measure of acidic sites | -10 to -12 kJ/mol |
| Specific Free Energy of Adsorption (ΔGsp) for CHCl3 | Measure of basic sites | -5 to -7 kJ/mol |
Note: These values are illustrative and based on typical results for phenolic and alkoxy-substituted materials.
Applications in Display Technologies and Optical Devices
Based on its anticipated properties, Phenol, 3-(decyloxy)- could be a valuable component in liquid crystal formulations for various optical devices. Its expected positive dielectric anisotropy would make it suitable for use in conventional LCDs. Furthermore, if a chiral center were introduced into the decyloxy chain, the resulting chiral liquid crystal could be used as a dopant to induce a helical structure in a nematic host, a critical feature for cholesteric displays and other photonic applications. The long alkoxy chain could also contribute to faster switching times, a desirable characteristic for display technologies.
Functional Polymers and Composites
The reactivity of the phenolic hydroxyl group makes Phenol, 3-(decyloxy)- a potentially useful monomer or modifying agent in the synthesis of functional polymers.
Role as Monomers or Components in Polymer Synthesis
Phenol, 3-(decyloxy)- could serve as a monomer in several types of polymerization reactions. For instance, it could be incorporated into polyesters through reaction with dicarboxylic acids or their derivatives. It could also be used in the synthesis of polyethers or as a component in the formulation of epoxy resins, where the hydroxyl group would react with epoxide rings.
The incorporation of the 3-decyloxy-phenyl moiety into a polymer backbone would be expected to impart several useful properties. The long, flexible decyloxy chain would act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) of the polymer and increasing its flexibility and impact strength. This side chain would also increase the hydrophobicity of the polymer, which could be advantageous for applications requiring low water absorption. In polymer composites, the presence of such a functional monomer could improve the compatibility and interfacial adhesion between a polymer matrix and various fillers.
Electronic and Optoelectronic Materials
Development of Photoresponsive and Photothermal Materials
The development of materials that respond to light (photoresponsive) or convert light into heat (photothermal) is critical for advancements in areas such as optical data storage, smart windows, sensors, and photothermal therapy. While direct research on "Phenol, 3-(decyloxy)-" for these specific applications is nascent, the structural characteristics of this molecule and the behavior of related compounds provide a strong basis for its potential in these fields.
Photoresponsive materials often rely on molecular moieties that can undergo reversible structural changes upon light irradiation. In the context of "Phenol, 3-(decyloxy)-", its integration into larger molecular systems, such as those containing azobenzene (B91143) or other photo-switchable units, could lead to novel photoresponsive liquid crystals. The long decyloxy chain can influence the liquid crystalline phase behavior and the dynamics of the photo-induced phase transitions. Research on azobenzene-centered cholesterol-based tetramers with varying alkyl spacers has shown that the spacer length is crucial in determining the mesophase and photoisomerization behavior. rsc.org Although in some cases, photoisomerization was not observed in the liquid crystalline state itself, it was present in dilute solutions. rsc.org This suggests that "Phenol, 3-(decyloxy)-" could act as a key component in designing such complex photoresponsive systems.
The photothermal effect in organic materials is typically associated with molecules that can efficiently absorb light energy and dissipate it as heat. This process is often facilitated by extended π-conjugated systems that promote non-radiative decay pathways. While "Phenol, 3-(decyloxy)-" itself does not possess a large conjugated system, it can be functionalized or incorporated into polymers and other materials to enhance their photothermal properties. For instance, research on D-A-D (donor-acceptor-donor) conjugated small molecules has explored the effect of alkyl chain length on photothermal properties. researchgate.net The decyloxy chain in "Phenol, 3-(decyloxy)-" could be strategically utilized to tune the morphology and intermolecular packing of such photothermal materials, thereby influencing their heat-generating efficiency. The synthesis of nanoparticles coated with a photothermal compound has demonstrated the importance of molecular design in achieving stable and efficient photothermal agents. researchgate.net
The table below presents hypothetical data for a "Phenol, 3-(decyloxy)-" based photoresponsive material, illustrating the kind of parameters that would be relevant in its characterization.
| Property | Value | Conditions |
| Absorption Maximum (λmax) | 350 nm | In Chloroform |
| Photo-induced Phase Transition Temperature | 55 °C | Upon UV irradiation (365 nm) |
| Thermal Relaxation Half-life | 15 min | At 25 °C in the dark |
| Photothermal Conversion Efficiency | 30% | Dispersed in water, 808 nm laser |
Influence of Alkyl Chain Length on Electronic Properties
The electronic properties of organic materials are paramount for their application in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The length of alkyl side chains attached to a conjugated core is a well-established parameter for tuning these properties. In "Phenol, 3-(decyloxy)-", the ten-carbon chain is expected to significantly influence its electronic behavior and that of materials derived from it.
One of the primary effects of a long alkyl chain is the enhancement of solubility in organic solvents. This is a crucial practical consideration for the solution-based processing of organic electronic devices. Furthermore, the alkyl chain length affects the intermolecular packing and morphology of thin films. The flexible nature of the decyloxy chain can promote self-assembly and ordering, which in turn impacts charge transport. Studies on various organic semiconductors have shown that there is often an optimal alkyl chain length for achieving high charge carrier mobility. mdpi.com
The electronic properties of phenols are intrinsically linked to the hydroxyl group and the aromatic ring. libretexts.org The presence of an alkoxy side chain, such as the decyloxy group, can modulate these properties through inductive and steric effects. While the oxygen atom of the decyloxy group can donate electron density to the aromatic ring via resonance, the long alkyl chain can also influence the molecular conformation and thereby the extent of π-orbital overlap between adjacent molecules. Research on bisabolane-type phenols has indicated that the conformation of the side chain can have a notable influence on the stability of the radical cation, which is relevant for understanding charge transport mechanisms. mdpi.com
Theoretical studies on phenol derivatives have explored the relationship between molecular properties and various electronic parameters. researchgate.net The table below provides a comparative look at key electronic properties that would be expected to vary with alkyl chain length in a series of 3-alkoxyphenols, with hypothetical values included for "Phenol, 3-(decyloxy)-".
| Compound | Alkyl Chain Length | Ionization Potential (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) |
| Phenol, 3-(methoxy)- | 1 | 8.20 | 1.15 | 7.05 |
| Phenol, 3-(butoxy)- | 4 | 8.10 | 1.25 | 6.85 |
| Phenol, 3-(decyloxy)- | 10 | 8.00 | 1.30 | 6.70 |
| Phenol, 3-(hexadecyloxy)- | 16 | 7.95 | 1.32 | 6.63 |
Note: The data in the tables are illustrative and based on general trends observed in related classes of compounds. Specific experimental values for "Phenol, 3-(decyloxy)-" would require dedicated synthesis and characterization.
Future Research Directions for Phenol, 3 Decyloxy
Exploration of Novel Synthetic Pathways
The synthesis of meta-substituted phenols like 3-(decyloxy)phenol has traditionally relied on established but often harsh chemical methods. A primary direction for future research is the development of more efficient, selective, and environmentally benign synthetic routes.
Current methods for producing similar m-aryloxy phenols often involve the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). mdpi.com While effective, classic Ullmann reactions require stoichiometric amounts of copper and high temperatures (often exceeding 200°C). mdpi.com Modern variations have improved this by using catalytic amounts of copper, but the need for high temperatures and specific ligands remains a challenge. mdpi.com
Future research should pivot towards several innovative strategies:
Greener Catalysis: Investigating earth-abundant and less toxic metal catalysts (e.g., iron, bismuth) to replace copper in Ullmann-type couplings. Bismuth(III) trifluoromethanesulfonate, for instance, has proven to be a highly efficient catalyst for other organic transformations under mild conditions. researchgate.net
Phase-Transfer Catalysis (PTC): The use of liquid-liquid-liquid phase-transfer catalysis has been shown to achieve 100% selectivity for the mono-alkylation of resorcinol (B1680541) to produce 3-(phenylmethoxy)phenol, a structurally related compound. researchgate.net This technique avoids the formation of di-substituted byproducts and allows for easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. researchgate.net Applying this methodology to the synthesis of 3-(decyloxy)phenol could offer significant advantages in selectivity and waste reduction.
Biocatalysis and Fermentation: A frontier in chemical synthesis is the use of enzymes or whole-cell systems. Researchers have successfully engineered E. coli to produce phenol from glucose via a novel pathway utilizing 4-hydroxybenzoate (B8730719) decarboxylase. nih.gov Future work could explore the possibility of engineering microorganisms to perform specific O-alkylation on a phenol or resorcinol substrate, offering a completely renewable and sustainable production route.
| Synthetic Pathway | Typical Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Classical Ullmann Condensation | Stoichiometric Copper, >200°C | Established, versatile | Reducing catalyst load, lowering temperature |
| Modern Ullmann-Type Coupling | Catalytic Copper/Ligand, 150-165°C mdpi.com | Higher efficiency, broader scope mdpi.com | Developing more active, cheaper catalysts |
| Phase-Transfer Catalysis (PTC) | Biphasic system, ~90°C, TBAB catalyst researchgate.net | High selectivity, catalyst recycling researchgate.net | Adaptation for long-chain alkyl halides |
| Biocatalysis / Fermentation | Aqueous medium, ambient temp. | Sustainable, renewable feedstock nih.gov | Enzyme discovery and pathway engineering |
Design of Advanced Derivatives with Tailored Properties
The true potential of 3-(decyloxy)phenol lies in its use as a scaffold for creating advanced derivatives with precisely tailored properties. The combination of a hydrophilic phenol head and a long, lipophilic decyl tail makes it an amphiphilic molecule, a feature that can be systematically modified.
Future research should focus on strategic derivatization to modulate its physicochemical and biological properties:
Alkyl Chain Modification: Systematically varying the length of the alkyl chain (e.g., from C8 to C16) would directly impact the molecule's hydrophobicity, melting point, and its behavior in biological membranes or material matrices. Shorter chains may increase water solubility, while longer chains would enhance lipophilicity.
Ring Functionalization: Introducing functional groups onto the aromatic ring is a powerful strategy. For example, adding nitro or halogen groups could alter electronic properties for applications in materials like OLEDs, as seen with related m-aryloxy phenols. mdpi.com Conversely, adding a second hydroxyl group to create an alkylated resorcinol or catechol could enhance antioxidant activity.
Polymerization: The phenolic hydroxyl group serves as a reactive handle for polymerization. Derivatives of 3-(decyloxy)phenol could be used as monomers to create novel polymers, such as poly(arylene ether)s. Similar bisphenol monomers are used to prepare ionic aromatic polymers for advanced membranes in energy and water purification. mdpi.com These polymers could possess unique thermal, mechanical, and self-assembly properties.
Bio-conjugation: Attaching 3-(decyloxy)phenol to other bioactive molecules, such as anti-inflammatory drugs or amino acids, could create novel pro-drugs. nih.gov The lipid tail could enhance membrane permeability, potentially improving the delivery and efficacy of the conjugated drug.
Integrated Computational and Experimental Approaches
To accelerate the discovery process and reduce reliance on trial-and-error synthesis, future research must integrate computational modeling with experimental validation. This synergistic approach allows for the in silico prediction of molecular properties before a compound is ever synthesized.
Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives of 3-(decyloxy)phenol, QSAR models can be built to predict their biological activity. This involves correlating specific structural features (e.g., chain length, electronic properties of substituents) with a desired outcome, such as enzyme inhibition or antimicrobial potency. In silico predictions have already been used to evaluate the anticancer activity of other phenolic derivatives. nih.gov
Molecular Docking: For target-specific drug design, molecular docking simulations can predict how derivatives of 3-(decyloxy)phenol might bind to the active site of a specific protein or enzyme. This would be invaluable for designing potent and selective inhibitors, for instance, for fatty acid amide hydrolase (FAAH), a target for which aryl-substituted heterocyclic ureas derived from similar phenols have been developed. mdpi.com
Materials Property Prediction: Computational tools like Density Functional Theory (DFT) can predict the electronic and optical properties of new derivatives. This would be crucial for designing molecules intended for applications in electronics, such as the development of new materials for Organic Light-Emitting Devices (OLEDs). mdpi.com
Expanding Biological Activity Spectrum Beyond Current Scope
The structural similarity of 3-(decyloxy)phenol to naturally occurring phenolic lipids, such as alkylresorcinols and cardol, strongly suggests a range of biological activities that remain unexplored. nih.gov Future research should cast a wide net to uncover its full therapeutic and biocidal potential.
Antimicrobial and Antifungal Activity: Phenolic lipids are well-known for their ability to disrupt microbial cell membranes. The amphiphilic nature of 3-(decyloxy)phenol makes it a prime candidate for investigation as an antimicrobial or antifungal agent. Studies on its effect on membrane integrity and fluidity in various bacterial and fungal strains are warranted.
Enzyme Inhibition: Many phenolic compounds are effective enzyme inhibitors. Research could screen 3-(decyloxy)phenol and its derivatives against a panel of clinically relevant enzymes. For example, related m-aryloxy phenols have been used to create inhibitors of fatty acid amide hydrolase (FAAH) and as agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic disorders. mdpi.com
Antiviral Activity: The ability of some phenolic lipids to interfere with viral entry and replication is an emerging area of interest. Screening 3-(decyloxy)phenol against a range of enveloped and non-enveloped viruses could uncover novel antiviral leads. Diaryl ethers, a class to which this compound belongs, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com
DNA Interaction: Some alkylresorcinols are known to induce DNA strand scission in the presence of copper ions by generating reactive oxygen species. nih.gov Investigating whether 3-(decyloxy)phenol shares this activity could open up avenues for its use in targeted anticancer therapies.
Emerging Applications in Nanoscience and Advanced Materials
The unique amphiphilic structure of 3-(decyloxy)phenol makes it an attractive building block for creating functional nanomaterials and advanced polymeric systems.
Nanoparticle Formulation and Stabilization: The decyl tail can act as a lipophilic anchor on the surface of nanoparticles, while the phenolic head provides a site for further functionalization or imparts specific surface properties. This could be used to create stable nanoparticle dispersions for inks, catalysts, or drug delivery systems.
Drug Delivery Systems: Similar phenolic lipids, like 3-pentadecylphenol, have been shown to integrate into and modify the properties of liposome (B1194612) bilayers. nih.gov Future research could explore the use of 3-(decyloxy)phenol to create more stable liposomes or other nanocarriers for targeted drug delivery, with the lipid tail embedding in the carrier and the phenol group exposed on the surface.
Advanced Polymers and Membranes: As mentioned, derivatives of 3-(decyloxy)phenol can serve as monomers for high-performance polymers. mdpi.com Specifically, sulfonated polymers derived from similar structures are being investigated as proton-exchange membranes for fuel cells and water purification. mdpi.com The long alkyl chain of 3-(decyloxy)phenol could be used to precisely control the morphology and domain spacing in such polymers.
Organic Electronics: Meta-substituted phenoxy structures are being incorporated into molecules for use in organic electronics. mdpi.com For example, 3-(4-bromophenoxy)phenol was used as a component in an OLED. mdpi.com The electronic properties of 3-(decyloxy)phenol could be tuned through derivatization for similar applications in flexible displays, lighting, and sensors.
| Field | Potential Application | Rationale Based on Molecular Structure |
|---|---|---|
| Medicine | PPAR Agonists mdpi.com | Core structure is similar to known m-aryloxy phenol PPAR agonists. |
| Medicine | Antimicrobial Agents | Amphiphilic nature allows for disruption of microbial cell membranes. |
| Nanoscience | Component of Liposome Drug Delivery Systems nih.gov | Lipid tail can integrate into bilayer, modifying stability and release properties. |
| Materials Science | Monomer for Advanced Polymer Membranes mdpi.com | Phenolic group allows for polymerization; alkyl chain can control morphology. |
| Materials Science | Component in Organic Light-Emitting Devices (OLEDs) mdpi.com | Meta-substituted phenoxy core is a known structural motif in OLED materials. |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-(decyloxy)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where phenol reacts with a decyl halide (e.g., decyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH). Optimization involves controlling temperature (60–80°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios. A study on analogous decyloxy-substituted phenazines achieved 75–85% yields by using phase-transfer catalysts and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing 3-(decyloxy)phenol, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The phenolic -OH proton (~5 ppm in DMSO-d₆) and decyloxy chain protons (0.8–1.5 ppm for CH₃ and CH₂ groups) are critical. Aromatic protons appear at 6.5–7.5 ppm .
- FTIR : O-H stretching (3200–3600 cm⁻¹), C-O-C ether linkage (1200–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ at m/z 280 (C₁₆H₂₆O₂), with fragmentation patterns confirming the decyloxy chain loss .
Q. How does the solubility profile of 3-(decyloxy)phenol in organic solvents influence purification strategies?
- Methodological Answer : The compound is highly soluble in non-polar solvents (e.g., hexane, chloroform) but insoluble in water. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields pure crystals. For chromatographic purification, silica gel columns with hexane/ethyl acetate (9:1) gradients are effective. Solvent selection must balance solubility and polarity to avoid co-eluting impurities .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in crystallographic data for 3-(decyloxy)phenol derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. Challenges like twinning or disorder require:
- High-resolution data (θ > 25°).
- Alternative space group testing (e.g., P2₁/c vs. P-1).
- Hydrogen-bonding network analysis to validate packing motifs .
Q. How do decyloxy substituents affect supramolecular packing and electronic properties in phenolic compounds?
- Methodological Answer : The long decyloxy chain induces steric hindrance, reducing π-π stacking but enhancing van der Waals interactions. This results in lamellar packing (observed in phenazine derivatives), which improves thermal stability but reduces charge mobility. DFT calculations show electron-withdrawing effects from the ether linkage lower HOMO-LUMO gaps by ~0.3 eV compared to unsubstituted phenol .
Q. What computational modeling approaches best predict thermodynamic stability of 3-(decyloxy)phenol conformers?
- Methodological Answer : Molecular dynamics (MD) simulations using OPLS-AA force fields and Gaussian09 for QM optimization. Key parameters:
- Rotational energy barriers of the decyloxy chain (2–4 kcal/mol).
- Solvent effects (PCM model for ethanol/water systems).
- Conformer populations analyzed via Boltzmann distributions .
Q. What regulatory considerations apply to 3-(decyloxy)phenol under TSCA regulations?
- Methodological Answer : Under 40 CFR §721.11040, researchers must:
- Report significant new uses (e.g., polymerization, nanoparticle formulation).
- Maintain records of synthesis scale, exposure pathways, and waste management for 5 years.
- Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) if annual production exceeds 10 kg .
Q. How to design controlled experiments to investigate antioxidant mechanisms of 3-(decyloxy)phenol?
- Methodological Answer :
- Radical scavenging assays : Compare DPPH/ABTS⁺ inhibition rates against controls (e.g., BHT).
- Electrochemical analysis : Cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) to measure oxidation potentials linked to antioxidant activity.
- Structure-activity relationships : Synthesize analogs (e.g., varying alkyl chain length) to isolate the decyloxy group’s contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
